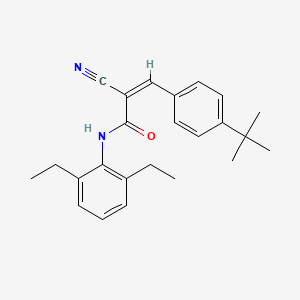
(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide acts as a potent inhibitor of several kinases that are involved in cancer cell survival and proliferation. Specifically, it binds to the ATP-binding site of these kinases, preventing their activity and inhibiting downstream signaling pathways. This leads to the induction of apoptosis and inhibition of cell growth in cancer cells.
Biochemical and Physiological Effects:
(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including those that are resistant to other treatments. Additionally, (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide has been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide is its potent inhibitory activity against several kinases involved in cancer cell survival and proliferation. This makes it a promising candidate for the treatment of various types of cancer. However, one limitation of (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide is its limited bioavailability, which may limit its efficacy in vivo.
Direcciones Futuras
There are several potential future directions for the study of (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide. One potential direction is the evaluation of (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, further studies are needed to evaluate the efficacy of (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide in vivo, as well as its potential use in the treatment of specific types of cancer. Finally, the development of more potent and bioavailable analogs of (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide may also be an area of future research.
Métodos De Síntesis
The synthesis of (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide involves several steps, with the key intermediate being the condensation of 4-tert-butylbenzaldehyde with 2,6-diethylphenylamine to form (Z)-3-(4-tert-butylphenyl)-N-(2,6-diethylphenyl)prop-2-enamide. This intermediate is then cyano-activated to form the final product, (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide.
Aplicaciones Científicas De Investigación
(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several kinases that are involved in the survival and proliferation of cancer cells, including BTK, FLT3, and JAK2. This inhibition leads to the induction of apoptosis and the inhibition of cell growth, making (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide a promising candidate for the treatment of various types of cancer.
Propiedades
IUPAC Name |
(Z)-3-(4-tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O/c1-6-18-9-8-10-19(7-2)22(18)26-23(27)20(16-25)15-17-11-13-21(14-12-17)24(3,4)5/h8-15H,6-7H2,1-5H3,(H,26,27)/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJKAMSKPHDUPB-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)/C(=C\C2=CC=C(C=C2)C(C)(C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

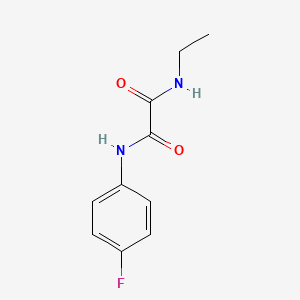
![1-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2864168.png)
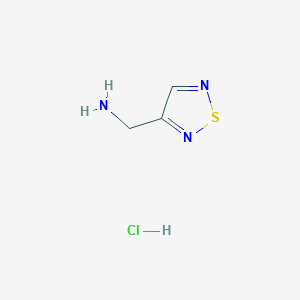
![5,6-dihydrofuro[2,3-f]indolizine-4,7(4aH,9H)-dione](/img/structure/B2864170.png)
![3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide](/img/structure/B2864171.png)



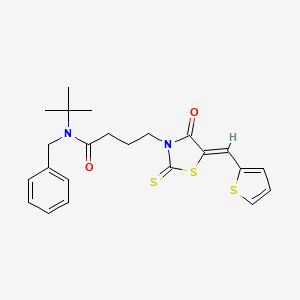
![6-Acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2864177.png)
![1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2864179.png)
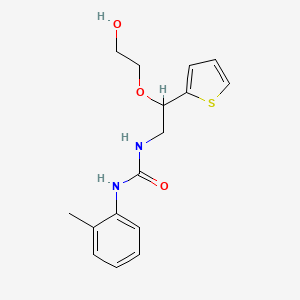

![N-(furan-2-ylmethyl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2864182.png)